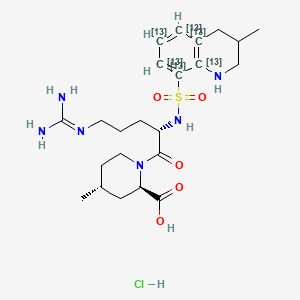
Argatroban-13C6 (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Argatroban-13C6 (hydrochloride) is a synthetic direct thrombin inhibitor that is labeled with carbon-13 isotopes. It is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of argatroban, a drug used for the prevention and treatment of thrombosis caused by heparin-induced thrombocytopenia .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Argatroban-13C6 (hydrochloride) involves the incorporation of carbon-13 isotopes into the argatroban molecule. The synthetic route typically starts with L-arginine, which undergoes a series of chemical reactions including sulfonylation, cyclization, and hydrogenation to form the final product . The reaction conditions often involve the use of strong acids and bases, high temperatures, and specific catalysts to ensure the incorporation of the isotopes .
Industrial Production Methods
Industrial production of Argatroban-13C6 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The use of automated reactors and continuous flow systems helps in scaling up the production while maintaining the desired isotopic labeling .
Chemical Reactions Analysis
Types of Reactions
Argatroban-13C6 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases. The reaction conditions often involve controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Argatroban-13C6 (hydrochloride) can lead to the formation of sulfoxides or sulfones, while reduction can result in the formation of amines or alcohols .
Scientific Research Applications
Argatroban-13C6 (hydrochloride) has a wide range of scientific research applications:
Mechanism of Action
Argatroban-13C6 (hydrochloride) exerts its effects by inhibiting thrombin, an enzyme involved in the coagulation process. It binds to the active site of thrombin, preventing it from converting fibrinogen to fibrin, which is essential for blood clot formation . This inhibition is reversible and highly selective, making it an effective anticoagulant .
Comparison with Similar Compounds
Similar Compounds
Bivalirudin: Another direct thrombin inhibitor used in patients with heparin-induced thrombocytopenia.
Uniqueness
Argatroban-13C6 (hydrochloride) is unique due to its isotopic labeling, which allows for precise tracking and quantification in pharmacokinetic studies. This makes it particularly valuable in research settings where understanding the detailed behavior of the drug in the body is crucial .
Properties
Molecular Formula |
C23H37ClN6O5S |
|---|---|
Molecular Weight |
551.1 g/mol |
IUPAC Name |
(2R,4R)-1-[(2S)-5-(diaminomethylideneamino)-2-[(3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C23H36N6O5S.ClH/c1-14-8-10-29(18(12-14)22(31)32)21(30)17(6-4-9-26-23(24)25)28-35(33,34)19-7-3-5-16-11-15(2)13-27-20(16)19;/h3,5,7,14-15,17-18,27-28H,4,6,8-13H2,1-2H3,(H,31,32)(H4,24,25,26);1H/t14-,15?,17+,18-;/m1./s1/i3+1,5+1,7+1,16+1,19+1,20+1; |
InChI Key |
PIWLMZAWMXOVCF-ATFHLYJTSA-N |
Isomeric SMILES |
C[C@@H]1CCN([C@H](C1)C(=O)O)C(=O)[C@H](CCCN=C(N)N)NS(=O)(=O)[13C]2=[13CH][13CH]=[13CH][13C]3=[13C]2NCC(C3)C.Cl |
Canonical SMILES |
CC1CCN(C(C1)C(=O)O)C(=O)C(CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2NCC(C3)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



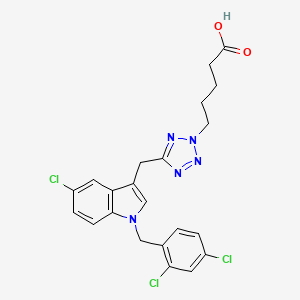
![[(4Z,6E,8S,9S,10E,12S,13R,14S,16S,17R)-13,20,22-trihydroxy-8,14,17-trimethoxy-4,10,12,16-tetramethyl-3-oxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate](/img/structure/B12373674.png)
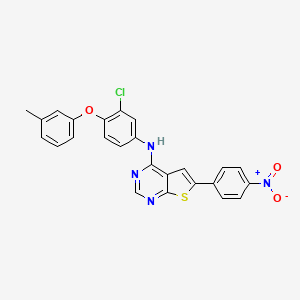


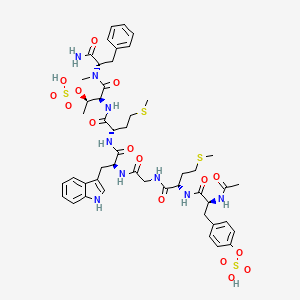

![1-(5-Bromopyrazin-2-yl)-1-[[3-(trifluoromethyl)phenyl]methyl]urea](/img/structure/B12373710.png)

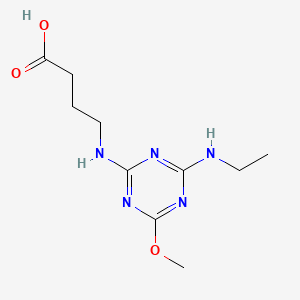

![dipotassium;[13-[2-carboxy-4-(prop-2-ynylcarbamoyl)phenyl]-7,7,19,19-tetramethyl-17-(sulfonatomethyl)-2-oxa-6,20-diazapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,8,10,13,15,17,20-nonaen-9-yl]methanesulfonate](/img/structure/B12373746.png)

